(+-)-4-(3-Methoxyphenyl)-3-(dimethylaminomethyl)thiacyclohexen-4-ol S-oxide hydrochloride
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Overview
Description
(±)-4-(3-Methoxyphenyl)-3-(dimethylaminomethyl)thiacyclohexen-4-ol S-oxide hydrochloride is a complex organic compound with a unique structure that includes a methoxyphenyl group, a dimethylaminomethyl group, and a thiacyclohexen-4-ol S-oxide moiety
Preparation Methods
The synthesis of (±)-4-(3-Methoxyphenyl)-3-(dimethylaminomethyl)thiacyclohexen-4-ol S-oxide hydrochloride involves several steps. The synthetic route typically starts with the preparation of the thiacyclohexen-4-ol core, followed by the introduction of the methoxyphenyl and dimethylaminomethyl groups. The final step involves the oxidation of the sulfur atom to form the S-oxide and the subsequent conversion to the hydrochloride salt. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
(±)-4-(3-Methoxyphenyl)-3-(dimethylaminomethyl)thiacyclohexen-4-ol S-oxide hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the S-oxide group, yielding the corresponding thiol.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(±)-4-(3-Methoxyphenyl)-3-(dimethylaminomethyl)thiacyclohexen-4-ol S-oxide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (±)-4-(3-Methoxyphenyl)-3-(dimethylaminomethyl)thiacyclohexen-4-ol S-oxide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
(±)-4-(3-Methoxyphenyl)-3-(dimethylaminomethyl)thiacyclohexen-4-ol S-oxide hydrochloride can be compared with similar compounds such as:
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a condensing agent in peptide synthesis.
Fluorine compounds: Known for their unique chemical properties and applications. The uniqueness of (±)-4-(3-Methoxyphenyl)-3-(dimethylaminomethyl)thiacyclohexen-4-ol S-oxide hydrochloride lies in its specific structure and the presence of the S-oxide group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
119558-27-9 |
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Molecular Formula |
C15H24ClNO3S |
Molecular Weight |
333.9 g/mol |
IUPAC Name |
(3R,4S)-3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)-1-oxothian-4-ol;hydrochloride |
InChI |
InChI=1S/C15H23NO3S.ClH/c1-16(2)10-13-11-20(18)8-7-15(13,17)12-5-4-6-14(9-12)19-3;/h4-6,9,13,17H,7-8,10-11H2,1-3H3;1H/t13-,15+,20?;/m0./s1 |
InChI Key |
AJFNLQMTJXURTJ-AEAFDAKPSA-N |
Isomeric SMILES |
CN(C)C[C@H]1CS(=O)CC[C@]1(C2=CC(=CC=C2)OC)O.Cl |
Canonical SMILES |
CN(C)CC1CS(=O)CCC1(C2=CC(=CC=C2)OC)O.Cl |
Origin of Product |
United States |
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